molecular formula C9H17NO3 B1336704 tert-Butyl methyl(3-oxopropyl)carbamate CAS No. 273757-11-2

tert-Butyl methyl(3-oxopropyl)carbamate

Cat. No. B1336704
Key on ui cas rn: 273757-11-2
M. Wt: 187.24 g/mol
InChI Key: JBAKABOTZNERRZ-UHFFFAOYSA-N
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Patent
US08492559B2

Procedure details

A catalytic amount of TEMPO was added to a mixture of 20 g (1 eq.) tert-butyl 3-hydroxypropyl(methyl)carbamate in 200 ml dichloromethane and 17.7 g (2 eq.) sodium hydrogen carbonate in 100 ml water at 0° C. 140 ml (7 eq.) NaOCl were then added dropwise over a period of 30 min to the solution at a temperature of 0° C. and the reaction mixture obtained was stirred for a further 15 min at 0° C. The reaction course was monitored by thin-layer chromatography (40% EtOAc/hexane). Once the conversion was complete, the reaction mixture was mixed with 150 ml water and the phases were separated. The organic phase was dried over Na2SO4. Following removal of the solvent under reduced pressure, 16 g (85%) of product were obtained in the form of a yellowish oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
CC1(C)N([O])C(C)(C)CCC1.[OH:12][CH2:13][CH2:14][CH2:15][N:16]([CH3:24])[C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20].C(=O)([O-])O.[Na+].[O-]Cl.[Na+]>ClCCl.O.CCOC(C)=O.CCCCCC>[CH3:24][N:16]([CH2:15][CH2:14][CH:13]=[O:12])[C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:20])[CH3:21] |f:2.3,4.5,8.9,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
20 g
Type
reactant
Smiles
OCCCN(C(OC(C)(C)C)=O)C
Name
Quantity
17.7 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for a further 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C(OC(C)(C)C)=O)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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